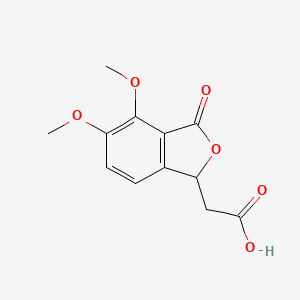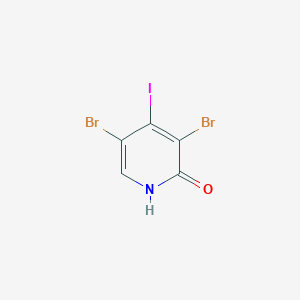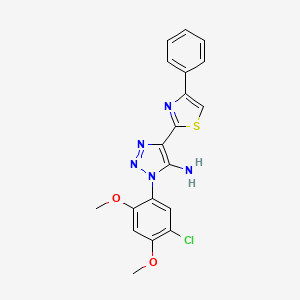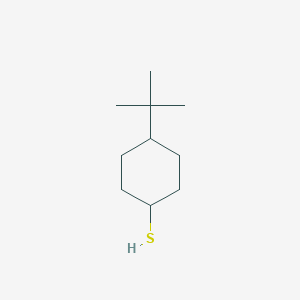
2-硼-3,4-二氟苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Borono-3,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Borono-3,4-difluorobenzoic acid is 1S/C7H3BrF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
2-Borono-3,4-difluorobenzoic acid is a white to yellow solid . It has a molecular weight of 237 . It is stored at room temperature . The compound has a density of 1.9±0.1 g/cm3, a boiling point of 292.9±40.0 °C at 760 mmHg .科学研究应用
光学材料和传感应用
硼二氟化物化合物,包括类似于 2-硼-3,4-二氟苯甲酸的衍生物,因其令人印象深刻的光学特性而受到探索。例如,经典硼染料与聚乳酸 (PLA) 的结合产生了在室温下表现出磷光、增强荧光量子产率并显示出作为氧气传感器和多功能分子探针的希望的材料 (Zhang 等人,2007 年)。此外,已经研究了用苯硼酸部分修饰纳米粒子的抗病毒治疗潜力,利用含硼化合物的独特特性进行生物和生物医学应用 (Khanal 等人,2013 年)。
有机合成和催化
二氧化硅负载的氟化硼 (BF3·SiO2) 已被确定为二苯并[a,j]氧杂蒽和咪唑合成的有效催化剂,突出了硼化合物在促进化学转化中的作用 (Mirjalili 等人,2008 年) (Sadeghi 等人,2008 年)。此外,五氟苯基取代的硼试剂已用于与 π 键的反应中,用于合成杂环和芳香族化合物,表明它们在有机合成中的多功能性 (Melen,2014 年)。
光物理性质和荧光
硼在二氟硼-二苯甲酰甲烷聚乳酸的聚合物化学和光物理性质中的作用已得到彻底研究,研究结果表明,硼共轭显着影响固态发光性质。这些特性被应用于从多光子显微镜到肿瘤缺氧成像的各种应用中 (Zhang 等人,2009 年)。此外,硼酸荧光报告基因的开发为碳水化合物和其他分子的传感器创造了新的途径,证明了硼化合物在基于荧光的传感技术中的效用 (Wang 等人,2005 年)。
安全和危害
作用机制
Target of Action
The primary targets of 6-Carboxy-2,3-difluorophenylboronic acid are carbon atoms in organic compounds. This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 6-Carboxy-2,3-difluorophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of the SM cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by 6-Carboxy-2,3-difluorophenylboronic acid primarily involve carbon–carbon bond formation. The compound plays a crucial role in the SM cross-coupling reaction, which is a key step in many synthetic pathways for creating complex organic molecules .
Pharmacokinetics
As a boron reagent, it is expected to have good stability and be readily prepared . Its ADME properties and their impact on bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of 6-Carboxy-2,3-difluorophenylboronic acid’s action are the formation of new carbon–carbon bonds. This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of 6-Carboxy-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly affect the compound’s performance .
属性
IUPAC Name |
2-borono-3,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTUBAZQYZDBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)






![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)
![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)
